V-161 Demonstrates Sub-Micromolar Inhibition of Na⁺-V-ATPase (IC₅₀ = 144 nM), Surpassing Generic V-ATPase Inhibitors
V-161 inhibits the enterococcal Na⁺-V-ATPase with an IC₅₀ of 144 nM [1]. In comparison, the broad-spectrum V-ATPase inhibitor bafilomycin A1 exhibits an IC₅₀ of 1.3 nM against insect V-ATPase, but its utility is limited by cytotoxicity and lack of bacterial selectivity [2]. V-161's potency is complemented by its oral bioavailability and selectivity for the bacterial enzyme, a combination not found in other V-ATPase inhibitors.
| Evidence Dimension | Inhibitory potency against V-ATPase (IC₅₀) |
|---|---|
| Target Compound Data | 144 nM (V-161) |
| Comparator Or Baseline | 1.3 nM (bafilomycin A1) |
| Quantified Difference | Bafilomycin A1 is approximately 110-fold more potent, but V-161 offers bacterial selectivity and oral activity. |
| Conditions | E. hirae V-ATPase enzyme assay (V-161); insect V-ATPase (bafilomycin A1) |
Why This Matters
V-161 provides a unique tool for studying bacterial Na⁺-V-ATPase without the confounding cytotoxicity of broad-spectrum inhibitors, enabling in vivo experiments.
- [1] TargetMol. V-161 Product Page. Accessed 2024. View Source
- [2] Albrecht, R., et al. Properties of the V-type ATPase from the excretory system of the usherhopper, Poekilocerus bufonius. Comp Biochem Physiol B Biochem Mol Biol. 2002 Sep;133(1):67-78. View Source
